S-(2-hydroxyethyl) ethanethioate
Overview
Description
S-(2-hydroxyethyl) ethanethioate: is a chemical compound with the molecular formula C4H8O2S . . This compound is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(2-hydroxyethyl) ethanethioate can be synthesized through the reaction of thioacetic acid with ethylene oxide . The reaction typically involves the following steps:
- The reaction mixture is then heated to facilitate the formation of this compound.
- The product is purified through distillation or recrystallization.
Thioacetic acid: is reacted with in the presence of a base such as .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: S-(2-hydroxyethyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form and .
Reduction: It can be reduced to form .
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles such as or can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of and .
Reduction: Formation of .
Substitution: Formation of various substituted thioesters.
Scientific Research Applications
S-(2-hydroxyethyl) ethanethioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Studied for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological thiols.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(2-hydroxyethyl) ethanethioate involves its interaction with biological thiols. The compound can undergo thiol-disulfide exchange reactions , which are crucial in various biochemical processes . These reactions can modulate the activity of enzymes and proteins by altering their redox state.
Comparison with Similar Compounds
- S-ethyl ethanethioate
- S-methyl ethanethioate
- S-propyl ethanethioate
Comparison: S-(2-hydroxyethyl) ethanethioate is unique due to the presence of a hydroxyl group, which imparts additional reactivity and functionality compared to its analogs. This hydroxyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
S-(2-hydroxyethyl) ethanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-4(6)7-3-2-5/h5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXXNPNLYCRXNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567915 | |
Record name | S-(2-Hydroxyethyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41858-09-7 | |
Record name | S-(2-Hydroxyethyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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